molecular formula C20H18O3 B12316026 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one

Katalognummer: B12316026
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: SHPLADCLSRWYLI-ZOFYMTOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two furan rings attached to a cyclohexanone core through prop-2-en-1-ylidene linkers.

Vorbereitungsmethoden

The synthesis of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . The reaction conditions and specific reagents used can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Analyse Chemischer Reaktionen

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.

Wirkmechanismus

The mechanism of action of 2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties that make it suitable for a wide range of research and industrial applications.

Eigenschaften

Molekularformel

C20H18O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

(2E,6E)-2,6-bis[(E)-3-(furan-2-yl)prop-2-enylidene]cyclohexan-1-one

InChI

InChI=1S/C20H18O3/c21-20-16(8-2-10-18-12-4-14-22-18)6-1-7-17(20)9-3-11-19-13-5-15-23-19/h2-5,8-15H,1,6-7H2/b10-2+,11-3+,16-8+,17-9+

InChI-Schlüssel

SHPLADCLSRWYLI-ZOFYMTOZSA-N

Isomerische SMILES

C1C/C(=C\C=C\C2=CC=CO2)/C(=O)/C(=C/C=C/C3=CC=CO3)/C1

Kanonische SMILES

C1CC(=CC=CC2=CC=CO2)C(=O)C(=CC=CC3=CC=CO3)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.